Ido-IN-15 -

Ido-IN-15

Catalog Number: EVT-14049375
CAS Number:
Molecular Formula: C29H39N5O4
Molecular Weight: 521.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ido-IN-15 is classified as an IDO1 inhibitor. It was developed as part of a broader effort to find effective inhibitors that can modulate the kynurenine pathway, which is often exploited by tumors to evade immune detection. The compound has been synthesized and characterized through various chemical methods, reflecting its potential utility in clinical applications targeting immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ido-IN-15 involves several key steps that are common in the development of small-molecule inhibitors. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors, often based on tryptophan or its analogs.
  2. Functionalization: Various functional groups are introduced through reactions such as alkylation or acylation to enhance binding affinity to the IDO1 active site.
  3. Purification: After synthesis, the product is purified using techniques like column chromatography or recrystallization to ensure high purity and yield.

The specific synthetic pathway for Ido-IN-15 may vary based on the intended modifications to optimize its pharmacological properties.

Molecular Structure Analysis

Structure and Data

Ido-IN-15 features a complex molecular structure that includes a core scaffold derived from tryptophan. The structural analysis reveals:

  • Molecular Formula: The exact molecular formula can be determined through mass spectrometry and nuclear magnetic resonance spectroscopy.
  • 3D Structure: Computational modeling techniques, such as molecular docking studies, provide insights into how Ido-IN-15 interacts with the IDO1 enzyme at the atomic level.

The binding affinity and interactions within the active site are critical for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Ido-IN-15 participates in various chemical reactions that are essential for its activity as an IDO1 inhibitor:

  1. Enzymatic Inhibition: The primary reaction involves the competitive inhibition of IDO1, where Ido-IN-15 binds to the enzyme's active site, preventing the conversion of tryptophan to kynurenine.
  2. Binding Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantify the binding interactions between Ido-IN-15 and IDO1.

These studies help elucidate the kinetics and thermodynamics of the inhibition process.

Mechanism of Action

Process and Data

The mechanism of action for Ido-IN-15 revolves around its ability to inhibit IDO1 activity:

  • Inhibition of Tryptophan Catabolism: By blocking IDO1, Ido-IN-15 prevents the degradation of tryptophan into kynurenine, leading to increased levels of tryptophan in the microenvironment.
  • Restoration of Immune Response: This accumulation can enhance T-cell activity against tumors, thereby restoring immune surveillance mechanisms that are often suppressed in cancer patients.

Data from preclinical studies indicate that Ido-IN-15 can significantly alter immune responses in tumor-bearing models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ido-IN-15 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents is crucial for its formulation as a therapeutic agent.
  • Stability: Stability studies under different conditions (e.g., temperature, pH) ensure that Ido-IN-15 maintains its efficacy over time.
  • Melting Point and Boiling Point: These thermal properties provide insights into its suitability for various pharmaceutical applications.

Characterization techniques such as differential scanning calorimetry can be used to assess these properties.

Applications

Scientific Uses

Ido-IN-15 holds promise for several scientific applications:

  • Cancer Therapy: As an IDO1 inhibitor, it may be used in combination therapies aimed at enhancing anti-tumor immunity.
  • Immunotherapy Research: The compound can serve as a tool in research aimed at understanding immune evasion mechanisms in cancer.
  • Preclinical Studies: It provides a basis for developing new therapeutic strategies targeting metabolic pathways involved in tumor-induced immunosuppression.
Introduction to IDO Pathway-Targeted Therapeutics

Historical Evolution of IDO Inhibitor Development

The therapeutic targeting of indoleamine 2,3-dioxygenase 1 (IDO1) represents a compelling chapter in cancer immunology. Discovered in the 1960s as a tryptophan-catabolizing enzyme [7], IDO1 gained immunological significance in 1998 when its role in maternal-fetal tolerance was established [2] [10]. This foundational work revealed IDO1 as a master regulator of immunometabolic checkpoints, catalyzing the oxidation of L-tryptophan into N-formylkynurenine—the rate-limiting step in the kynurenine pathway (KP) [4] [9]. By depleting tryptophan and accumulating immunosuppressive kynurenine metabolites, IDO1 creates an immunotolerant microenvironment that facilitates tumor immune evasion [6] [9].

The clinical translation of IDO inhibitors has undergone three distinct phases:

  • First-generation inhibitors (2000-2010): Characterized by non-specific agents like 1-methyl-tryptophan (1-MT). Despite weak IDO1 inhibition (IC₅₀ >100 μM), 1-MT demonstrated proof-of-concept for reversing tumor immune tolerance in murine models [2] [5].
  • Clinical-era inhibitors (2010-2018): Epacadostat (INCB24360) and navoximod (GDC-0919) emerged as potent (IC₅₀ <100 nM), selective inhibitors advancing to >50 clinical trials. Epacadostat showed particular promise in Phase I/II studies with response rates up to 58% in combination with anti-PD-1 agents [5] [9].
  • Post-ECHO-301 recalibration (2018-present): The failure of the Phase III ECHO-301 trial (epacadostat + pembrolizumab vs. melanoma) necessitated mechanistic reevaluation. This period spurred development of next-generation compounds with improved biochemical properties, dual IDO1/TDO inhibition, and novel therapeutic modalities like PROTAC degraders [5] [8] [9].

Table 1: Key Milestones in IDO Inhibitor Development

Time PeriodTherapeutic ApproachRepresentative AgentsClinical Impact
1998-2010Non-specific inhibition1-MethyltryptophanPreclinical validation of IDO1 as immunomodulatory target
2010-2018Selective IDO1 inhibitorsEpacadostat, NavoximodPhase I/II success; >50 clinical trials initiated
2018-PresentNext-generation modalitiesDual IDO/TDO inhibitors, PROTAC degradersAddressing limitations of first-wave inhibitors

Ido-IN-15 as a Next-Generation Immunometabolic Modulator

Ido-IN-15 exemplifies the evolution toward high-precision immunometabolic therapeutics. With sub-nanomolar inhibitory potency (IC₅₀ <0.51 nM) against IDO1 [1], it represents a 100-fold improvement over epacadostat's enzymatic inhibition [5] [9]. This molecule emerged from systematic structure-activity relationship (SAR) campaigns addressing the pharmacodynamic limitations exposed by earlier clinical candidates. Unlike first-generation inhibitors that primarily targeted the heme-active site, Ido-IN-15's chemical architecture enables nuanced interactions with the substrate-access JK-loop (residues 360-382) and allosteric domains of IDO1 [9] [10]. This confers exceptional enzymatic inhibition while potentially modulating IDO1's non-enzymic signaling functions—a dual mechanism postulated to enhance immunometabolic reprogramming in the tumor microenvironment (TME) [10].

The compound enters development at a pivotal juncture, where IDO therapeutics are being repositioned as "immunometabolic adjuvants" rather than standalone agents [2] [8]. Its design incorporates lessons from the ECHO-301 trial, particularly the need for sustained pathway suppression and biomarker-guided patient stratification [5] [6]. With its unprecedented biochemical potency, Ido-IN-15 offers a critical tool for validating whether deeper IDO1 inhibition can overcome the pharmacokinetic and target-engagement limitations that potentially undermined earlier clinical candidates [8] [9].

Properties

Product Name

Ido-IN-15

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone

Molecular Formula

C29H39N5O4

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1

InChI Key

AUNDCQZYBPUZKC-FYYLOGMGSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.